An In-depth Technical Guide to the Mechanism of Action of JNJ-10397049
An In-depth Technical Guide to the Mechanism of Action of JNJ-10397049
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
JNJ-10397049 is a potent and highly selective competitive antagonist of the Orexin-2 Receptor (OX2R).[1][2] Its primary mechanism of action is to block the binding of the endogenous neuropeptides, Orexin-A and Orexin-B, to the OX2R.[3] These receptors are G-protein coupled receptors (GPCRs) located on neurons in key wake-promoting centers of the brain, such as the tuberomammillary nucleus (TMN) of the hypothalamus.[3][4]
The orexin (B13118510) system plays a critical role in the stabilization and maintenance of wakefulness.[3][5] By antagonizing the OX2R, JNJ-10397049 inhibits the excitatory, wake-promoting signals of the orexin peptides. This deactivation of wake-active neurons, particularly the suppression of downstream histamine (B1213489) release, facilitates the transition to and maintenance of sleep.[4][6] Animal studies have demonstrated that JNJ-10397049 effectively decreases the latency to persistent sleep while increasing the duration of both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[6][7] The high selectivity for OX2R over the Orexin-1 Receptor (OX1R) is significant, as the blockade of OX2R is considered sufficient to induce sleep.[6][8]
Orexin-2 Receptor Signaling Pathway
The Orexin-2 Receptor is known to couple to multiple G-protein families, including Gq, Gi/o, and Gs, allowing for diverse and complex signaling outcomes depending on the cellular context.[9][10][11] The primary pathway leading to neuronal excitation is mediated by Gq protein activation.
Upon binding of Orexin-A or Orexin-B, the OX2R undergoes a conformational change, activating the associated Gq protein. The Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9][12] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[9][11] Concurrently, DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).[9][10] These signaling events culminate in neuronal depolarization and increased excitability through the modulation of various ion channels, including the activation of non-selective cation channels and the inhibition of potassium (K+) channels.[9][11] JNJ-10397049 competitively binds to the OX2R, preventing this entire cascade from being initiated by the endogenous orexin peptides.
Caption: Orexin-2 Receptor Gq-mediated signaling pathway blocked by JNJ-10397049.
Quantitative Data
The binding affinity and functional potency of JNJ-10397049 have been characterized through various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Receptor | Value | Notes | Reference(s) |
| pKi | OX2R | 8.3 | Potency measured in a binding assay. | [1] |
| Selectivity | OX2R vs OX1R | 600-fold | Calculated from Ki values. | [1] |
| pKB | OX1R | 5.9 | Functional antagonist activity. | [13] |
| pKB | OX2R | 8.5 | Functional antagonist activity. | [13] |
| pIC50 | Chimeric OX2R | 7.4 | Potency in a functional assay using chimeric receptors. | [13] |
Table 2: In Vivo Efficacy in Animal Models (Rat)
| Dose (subcutaneous) | Primary Outcome | Reference(s) |
| 3 mg/kg | Significantly decreased latency to NREM sleep and increased total sleep time. | [4] |
| 10 - 30 mg/kg | Decreased latency for persistent sleep; increased NREM and REM sleep time. | [1] |
| 10 mg/kg | Increased NREM sleep duration. | [8] |
Experimental Protocols
The characterization of JNJ-10397049 relies on established pharmacological assays. Below are representative protocols for key experiments.
Protocol: Competitive Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from its target receptor.[14][15]
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Membrane Preparation:
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Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human Orexin-2 Receptor.
-
Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).
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Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[16]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein/well), a fixed concentration of a suitable OX2R radioligand (e.g., [3H]-EMPA), and serial dilutions of JNJ-10397049.
-
For determining non-specific binding, a separate set of wells should contain the membrane, radioligand, and a high concentration of a known, non-labeled orexin antagonist (e.g., suvorexant).
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to allow binding to reach equilibrium.[16][17]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[16][18]
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-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding at each concentration of JNJ-10397049.
-
Plot the percentage of specific binding against the log concentration of JNJ-10397049 and fit the data using non-linear regression to determine the IC50 value.
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Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
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References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNJ-10397049 - Wikipedia [en.wikipedia.org]
- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin receptor antagonists as therapeutic agents for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blockade of orexin-1 receptors attenuates orexin-2 receptor antagonism-induced sleep promotion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-canonical Gq activation by orexin receptor type 2 and lemborexant observed in microsecond molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study on the effect of JNJ-10397049 on proliferation and differentiation of neural precursor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. brieflands.com [brieflands.com]
- 18. benchchem.com [benchchem.com]
